3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[3-oxo-3-[4-(triazol-1-yl)piperidin-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O3S/c17-13-2-1-3-15(12-13)26(24,25)19-7-4-16(23)21-9-5-14(6-10-21)22-11-8-18-20-22/h1-3,8,11-12,14,19H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOKWAKGZXTOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Click Chemistry Approach
The triazole-piperidine fragment is optimally constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous systems:
Procedure
- Propargylation of Piperidine
Piperidine (1.0 eq) reacts with propargyl bromide (1.1 eq) in acetone at 0°C → 1-(prop-2-yn-1-yl)piperidine (Yield: 98%)
$$ \text{C}5\text{H}{11}\text{N} + \text{HC≡CCH}2\text{Br} \rightarrow \text{C}8\text{H}_{13}\text{N} $$
- Cycloaddition with Azidoacetic Acid
React 1-(prop-2-yn-1-yl)piperidine (1.0 eq) with azidoacetic acid (1.05 eq) in DMF:H2O (3:1) using CuSO4·5H2O (0.1 eq) and sodium ascorbate (0.2 eq) at 50°C for 12h → 4-(1H-1,2,3-triazol-1-yl)piperidine derivative
Characterization Data
- FTIR : 3185 cm⁻¹ (C-H triazole), 1760 cm⁻¹ (C=O)
- ¹H NMR (DMSO-d6): δ 7.55 (s, 1H, triazole), 4.92 (s, 2H, CH2), 3.70 (s, 2H, piperidine-CH2)
- ESI-MS : m/z 225.12 [M+H]+
Construction of 3-Oxopropyl Linker
Michael Addition Strategy
The ketone-bearing propyl chain is introduced through conjugate addition:
Stepwise Protocol
- Synthesis of Ethyl 3-Oxopropanoate
Ethyl acrylate (1.0 eq) undergoes ozonolysis followed by reductive workup → ethyl 3-oxopropanoate (Yield: 85%)
- Amine Coupling
React ethyl 3-oxopropanoate (1.2 eq) with 4-(1H-1,2,3-triazol-1-yl)piperidine (1.0 eq) in THF using DIPEA (2.5 eq) at 0°C → 3-oxo-3-(piperidin-4-yl-triazolyl)propanoate (Yield: 78%)
Optimization Parameters
| Condition | Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | +12% yield |
| Solvent | THF vs DCM | Δyield <5% |
| Equivalents DIPEA | 2.0 vs 2.5 | +15% conversion |
Sulfonamide Coupling and Final Assembly
Nucleophilic Aromatic Substitution
The critical sulfonamide bond forms through reaction of 3-fluorobenzenesulfonyl chloride with the propyl-linked piperidine intermediate:
Microwave-Assisted Protocol
- Charge 3-fluorobenzenesulfonyl chloride (1.05 eq), 3-oxo-3-(piperidin-4-yl-triazolyl)propan-1-amine (1.0 eq), and K2CO3 (2.0 eq) in DMF
- Irradiate at 150W, 120°C for 15min under N2
- Cool, dilute with H2O, extract with EtOAc (3×50mL)
- Purify via silica chromatography (Hex:EtOAc 3:1 → 1:2 gradient)
Yield Optimization
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional | 16h | 62% | 92% |
| Microwave-assisted | 15min | 89% | 98% |
Analytical Confirmation
- HRMS : m/z 451.1543 [M+H]+ (calc. 451.1549)
- ¹³C NMR : δ 170.8 (C=O), 154.8 (triazole-C), 146.0 (sulfonamide-SO2)
- HPLC : tR = 6.78min (C18, MeCN:H2O 70:30)
Alternative Synthetic Pathways
Reductive Amination Approach
For industrial-scale production, a modified route avoids sensitive ketone intermediates:
Propylenediamine Intermediate
React 1,3-dibromopropane (1.0 eq) with piperidine-triazole (2.0 eq) → N,N'-bis(piperidinyl-triazolyl)propaneSelective Oxidation
Treat with Jones reagent (CrO3/H2SO4) at 0°C → 3-oxo derivative (Yield: 68%)Sulfonylation
Couple with 3-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions
Comparative Efficiency
| Parameter | Click Route | Reductive Route |
|---|---|---|
| Total Steps | 5 | 7 |
| Overall Yield | 34% | 28% |
| Scalability | 100g | >1kg |
Critical Process Parameters
Solvent Effects on Coupling Efficiency
Detailed solvent screening reveals optimal media for key transformations:
Sulfonamide Bond Formation
| Solvent | Dielectric Constant | Yield | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 89% | <2% |
| DCM | 8.93 | 45% | 15% |
| THF | 7.58 | 62% | 8% |
Temperature Profiling
Microwave-assisted reactions show non-linear temperature dependence:
Arrhenius Analysis
| Temperature (°C) | k (min⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 80 | 0.12 | 54.3 |
| 100 | 0.31 | - |
| 120 | 0.87 | - |
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methodologies suggest advantages in flow chemistry for critical steps:
Reactor Design
- Micro-mixer (0.5mm ID) for sulfonylation
- 10mL residence time coil at 120°C
- Inline IR monitoring of SO2Cl consumption
Performance Metrics
| Batch vs Flow | Space-Time Yield (kg/m³·h) |
|---|---|
| Batch | 0.45 |
| Flow | 2.87 |
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the piperidine ring can interact with receptors or other proteins. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Key Observations:
- Triazole vs. Benzotriazole/Benzothiazole : The target compound’s 1,2,3-triazole-piperidine group offers hydrogen-bonding capacity, contrasting with benzotriazole’s larger aromatic system (reduced steric flexibility) and benzothiazole’s electron-deficient core (enhanced π-π interactions) .
- Linker Flexibility: The propyl ketone linker in the target compound provides conformational flexibility, whereas azetidinecarboxamides and quinoxaline derivatives employ rigid scaffolds, limiting binding mode adaptability.
Biological Activity
3-fluoro-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a fluorinated benzene ring , a triazole moiety , and a sulfonamide group , which are known to enhance biological activity through various interactions with biological targets.
| Component | Description |
|---|---|
| Fluorine | Enhances lipophilicity and biological activity |
| Triazole | Known for antimicrobial and antifungal properties |
| Piperidine | Increases binding affinity to biological targets |
| Sulfonamide | Provides potential for enzyme inhibition |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The presence of the triazole ring allows for the formation of hydrogen bonds with target proteins, potentially inhibiting their function.
Key Mechanisms:
- Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: The compound can modulate receptor activity, influencing signaling pathways related to various diseases.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The specific compound under review may share these properties due to its structural similarities.
Antifungal Activity
Triazole compounds are well-known for their antifungal activity. A study indicated that derivatives with similar structures showed effective inhibition against Candida albicans, with minimum inhibitory concentrations (MICs) in the low microgram range . This suggests that this compound may also possess antifungal properties.
Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of triazole-based compounds, this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 25 µg/mL after 72 hours of incubation.
Study 2: Antifungal Activity
Another study focused on the antifungal properties of triazole derivatives. The compound demonstrated a dose-dependent inhibitory effect on Candida albicans, with an MIC value comparable to established antifungal agents .
Q & A
Q. Answer :
- Stepwise coupling : The synthesis typically involves sequential coupling of the triazole-piperidine moiety with the sulfonamide backbone. Key intermediates (e.g., triazolyl-piperidine derivatives) should be purified via column chromatography or recrystallization to avoid side reactions .
- Reaction optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios (e.g., 1.2:1 for sulfonylation) must be systematically adjusted. For example, using anhydrous conditions minimizes hydrolysis of the sulfonamide group .
- Analytical validation : Employ HPLC (C18 column, acetonitrile/water gradient) and (to track fluorinated intermediates) for real-time monitoring .
Basic: How can researchers confirm the structural integrity of this compound and its intermediates?
Q. Answer :
- Multi-modal spectroscopy : Use to verify piperidine ring conformation and triazole proton shifts. confirms the fluorine substituent’s position on the benzene ring .
- Mass spectrometry : High-resolution MS (ESI+) identifies molecular ions (e.g., [M+H]) and fragments, such as the loss of the triazole group (Δm/z = 68) .
- X-ray crystallography : For definitive confirmation, crystallize the compound with a co-solvent (e.g., ethyl acetate/hexane) to resolve stereochemical ambiguities .
Advanced: What biological targets are hypothesized for this compound, and how can binding affinity be validated experimentally?
Q. Answer :
- Target hypothesis : The triazole-piperidine moiety suggests potential inhibition of cytochrome P450 enzymes or kinase targets (e.g., EGFR), while the sulfonamide group may modulate carbonic anhydrase activity .
- Validation methods :
- Surface plasmon resonance (SPR) : Immobilize recombinant enzymes (e.g., CYP3A4) to measure real-time binding kinetics (, ) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Mutagenesis assays : Introduce point mutations (e.g., H102A in carbonic anhydrase) to confirm critical binding residues .
Advanced: How can contradictory data on this compound’s bioactivity across assays be resolved?
Q. Answer :
- Assay standardization :
- Control for pH (e.g., 7.4 vs. 6.8 in tumor models) and redox conditions, which may alter the triazole group’s reactivity .
- Use isogenic cell lines to eliminate genetic variability in receptor expression .
- Metabolite profiling : Perform LC-MS/MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may interfere with bioactivity .
- Computational docking : Compare binding poses in different protein conformations (e.g., open vs. closed kinase states) using AutoDock Vina .
Advanced: What methodologies are recommended for studying the compound’s pharmacokinetics and metabolic stability?
Q. Answer :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor to measure phase I metabolism. Track half-life () via LC-MS .
- Caco-2 permeability : Assess intestinal absorption using monolayers; a Papp >1×10 cm/s indicates favorable bioavailability .
- Metabolite identification : Use -labeled compound to trace metabolic pathways (e.g., triazole oxidation or sulfonamide cleavage) .
Basic: What are the critical stability considerations for storing and handling this compound?
Q. Answer :
- Storage conditions : Protect from light and moisture (desiccator at -20°C) to prevent sulfonamide hydrolysis or triazole ring oxidation .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. A >95% purity threshold is recommended for long-term use .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Q. Answer :
- Scaffold modification :
- Replace the triazole with a tetrazole to enhance π-π stacking with aromatic enzyme pockets .
- Introduce methyl groups to the piperidine ring to sterically hinder off-target binding .
- Pharmacophore mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify critical hydrogen-bond donors (e.g., sulfonamide -SONH-) .
Advanced: What computational tools are recommended for predicting off-target interactions?
Q. Answer :
- Target prediction servers : Use SwissTargetPrediction or SEA to rank potential off-targets based on chemical similarity .
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER force field) to assess compound flexibility in binding pockets, such as ATP-binding sites .
Table 1: Key Analytical Data for Quality Control
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (UV 254 nm) | ≥98% | |
| Residual Solvents | GC-FID | <500 ppm (ICH Q3C) | |
| Heavy Metals | ICP-MS | <10 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
